molecular formula C26H21N3O3S B2952991 N-(3,4-dimethylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide CAS No. 899357-73-4

N-(3,4-dimethylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide

Cat. No. B2952991
CAS RN: 899357-73-4
M. Wt: 455.53
InChI Key: GWRNUVOINZMLEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide is a useful research compound. Its molecular formula is C26H21N3O3S and its molecular weight is 455.53. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dimethylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Derivatives and Guanidine Formation A study by Banfield et al. (1987) explored the heterocyclic derivatives of guanidine, focusing on the formation and X-ray structure determination of specific pyrimidine dione compounds. This research provides a foundation for understanding the structural properties and potential applications of similar compounds in material science and pharmaceuticals due to their unique chemical structures (Banfield, Fallon, & Gatehouse, 1987).

Antimicrobial Activity of Novel Heterocyclic Compounds Nunna et al. (2014) synthesized and evaluated the antimicrobial activity of novel heterocyclic compounds having a sulfamido moiety. This study highlights the potential of these compounds in developing new antimicrobial agents, which could be relevant for similar compounds with acetamide groups (Nunna, Ramachandran, Arts, Panchal, & Shah, 2014).

Imaging Applications in Medical Research Research on radiolabeled compounds, such as those conducted by Dollé et al. (2008), demonstrates the application of similar chemical structures in medical imaging. These studies focus on the synthesis of selective radioligands for imaging specific proteins or receptors within the body, offering valuable tools for diagnostic purposes and the study of disease progression (Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, & Katsifis, 2008).

Chemical Synthesis and Biological Evaluation Another aspect of scientific research applications involves the synthesis and biological evaluation of chemical compounds for therapeutic use. Studies, such as those by Mey et al. (2005), synthesize and evaluate potential PET ligands for investigating central receptors, providing insights into the development of novel therapeutic agents (Mey, Janssen, Janssens, Jurzak, Langlois, Sommen, Verreet, Windhorst, Leysen, & Herscheid, 2005).

properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[(4-oxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O3S/c1-16-12-13-18(14-17(16)2)27-22(30)15-33-26-28-23-20-10-6-7-11-21(20)32-24(23)25(31)29(26)19-8-4-3-5-9-19/h3-14H,15H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWRNUVOINZMLEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)OC5=CC=CC=C53)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide

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